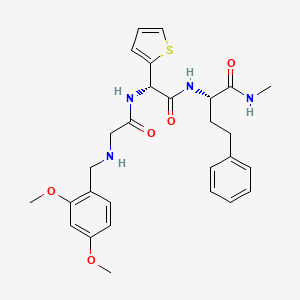

GID4 Ligand 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C28H34N4O5S |

|---|---|

Peso molecular |

538.7 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide |

InChI |

InChI=1S/C28H34N4O5S/c1-29-27(34)22(14-11-19-8-5-4-6-9-19)31-28(35)26(24-10-7-15-38-24)32-25(33)18-30-17-20-12-13-21(36-2)16-23(20)37-3/h4-10,12-13,15-16,22,26,30H,11,14,17-18H2,1-3H3,(H,29,34)(H,31,35)(H,32,33)/t22-,26+/m0/s1 |

Clave InChI |

TUQBDKJHGPFTTD-BKMJKUGQSA-N |

SMILES isomérico |

CNC(=O)[C@H](CCC1=CC=CC=C1)NC(=O)[C@@H](C2=CC=CS2)NC(=O)CNCC3=C(C=C(C=C3)OC)OC |

SMILES canónico |

CNC(=O)C(CCC1=CC=CC=C1)NC(=O)C(C2=CC=CS2)NC(=O)CNCC3=C(C=C(C=C3)OC)OC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GID4 Ligands

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucose-induced degradation protein 4 (GID4) is a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, a key regulator of protein turnover.[1] GID4 functions by recognizing proteins with a proline/N-terminal degron (Pro/N-degron), targeting them for ubiquitination and subsequent proteasomal degradation.[2] This pathway is implicated in various cellular processes, including cell migration and metabolism.[3][4] The development of small molecule ligands that modulate GID4 activity, such as the chemical probe PFI-7, has opened new avenues for targeted protein degradation (TPD) and for dissecting the biological functions of the CTLH complex.[5][6] This guide provides a comprehensive overview of the mechanism of action of GID4 ligands, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways and workflows.

Core Mechanism of Action: GID4 and the CTLH Complex

The human CTLH complex is a multi-subunit E3 ubiquitin ligase. Its core components include a catalytic module formed by the RING proteins MAEA and RMND5A/B, and a scaffold composed of GID8, ARMC8, and RANBP9.[1][6] GID4 acts as the substrate receptor, binding to proteins that possess a Pro/N-degron, which is an unmodified N-terminal proline residue.[2][7]

The mechanism of action of a GID4 ligand, in the context of targeted protein degradation, involves its ability to bind to GID4 and induce the recruitment of a target protein to the CTLH complex, leading to the target's ubiquitination and degradation. Conversely, inhibitory ligands can block the binding of endogenous substrates, thereby preventing their degradation.[4][8] A notable substrate of the GID4-CTLH pathway is ARHGAP11A, a RhoA-GAP involved in regulating cell migration.[3][4] Inhibition of GID4 leads to the accumulation of ARHGAP11A, which in turn inactivates RhoA and impairs cell motility.[3][4]

Quantitative Data: GID4 Ligand Binding Affinities

Several small molecule ligands for GID4 have been developed and characterized. The following table summarizes their binding affinities and cellular engagement.

| Ligand/Probe | Binding Affinity (Kd) | Assay Type | IC50/EC50 | Assay Type | Reference(s) |

| PFI-7 | 79 ± 7 nM | SPR | 0.57 ± 0.05 µM (IC50) | NanoBRET PPI | [9][10] |

| 0.08 µM | SPR | 0.6 µM (EC50) | NanoBRET | [3][5] | |

| 4.1 ± 0.2 µM (Kdisp) | Peptide Displacement | [9] | |||

| PFI-7N (Negative Control) | 5 µM | SPR | [3][5] | ||

| Compound 14 | 0.03 µM | SPR | [11] | ||

| Compound 88 | 5.6 µM | In vitro | 558 nM (EC50) | Cellular Assay | [7] |

| Compound 16 | 110 µM | In vitro | 148.5 µM (IC50) | FP Competition | [4][7] |

| Compound 67 | 17 µM | In vitro | [7] | ||

| PGLWKS (Peptide) | 1.9 µM | In vitro | [4] | ||

| 4.0 µM | FP | [4] |

SPR: Surface Plasmon Resonance; FP: Fluorescence Polarization; NanoBRET: Nano Bioluminescence Resonance Energy Transfer; PPI: Protein-Protein Interaction.

Experimental Protocols

In Vitro Ubiquitination Assay

This protocol is designed to assess the ubiquitination of a substrate (e.g., ARHGAP11A) by the reconstituted CTLH complex in the presence of a GID4 ligand.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2H)[6]

-

Recombinant human ubiquitin

-

Recombinant, purified CTLH complex (or its core components) with GID4

-

Recombinant substrate protein (e.g., ARHGAP11A)

-

GID4 ligand (e.g., PFI-7) and vehicle control (e.g., DMSO)

-

ATP solution

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate and ubiquitin

Procedure:

-

Assemble the ubiquitination reaction mixture on ice. For a 20 µL reaction, combine:

-

100 nM E1 enzyme

-

500 nM E2 enzyme

-

5 µM ubiquitin

-

200 nM CTLH complex

-

500 nM substrate protein

-

GID4 ligand at desired concentrations (or vehicle control)

-

2 mM ATP

-

Ubiquitination reaction buffer to a final volume of 20 µL.

-

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using an antibody against the substrate to detect higher molecular weight bands corresponding to ubiquitinated forms. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Proximity-Dependent Biotinylation (BioID2)

This protocol identifies proteins that interact with GID4 in a cellular context.

Materials:

-

Mammalian cell line (e.g., HeLa or HEK293T)

-

Expression vector for GID4 fused to BioID2 (e.g., BioID2-Flag-GID4) and a control vector (e.g., BioID2-Flag-GFP)[12]

-

Tetracycline or Doxycycline for inducible expression systems

-

Biotin (50 µM)

-

MG132 (proteasome inhibitor, optional)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Mass spectrometry reagents

Procedure:

-

Generate stable cell lines expressing the BioID2-GID4 fusion protein under an inducible promoter.[12]

-

Culture the cells and induce the expression of the fusion protein (e.g., with 1 µg/mL tetracycline).

-

Add 50 µM biotin to the culture medium and incubate for 16-24 hours to allow for biotinylation of proximal proteins.[12] If studying substrates targeted for degradation, treat with a proteasome inhibitor like MG132 (5 µM) for the last 4-6 hours.[12]

-

Harvest and lyse the cells.

-

Incubate the cell lysates with streptavidin-coated beads to capture biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads.

-

Identify the eluted proteins by mass spectrometry.

-

Analyze the data to identify proteins enriched in the GID4-BioID2 sample compared to the control.

NanoBRET™ Target Engagement Assay

This assay measures the ability of a GID4 ligand to engage its target in live cells.

Materials:

-

HEK293T cells

-

Expression vector for GID4 fused to NanoLuc® luciferase (e.g., GID4-NanoLuc)

-

Fluorescently labeled tracer that binds to GID4

-

GID4 ligand (e.g., PFI-7)

-

Opti-MEM® I Reduced Serum Medium

-

Transfection reagent

-

White, 96-well assay plates

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

-

Transfect HEK293T cells with the GID4-NanoLuc® expression vector.

-

Plate the transfected cells in the 96-well plates.

-

Prepare serial dilutions of the GID4 ligand.

-

Add the ligand dilutions and the fluorescent tracer to the cells.

-

Add the NanoBRET™ substrate and inhibitor.

-

Incubate at 37°C for 2 hours.

-

Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the ligand concentration to determine the IC50.

Visualizations

Signaling Pathway

Caption: GID4-mediated ubiquitination pathway.

Experimental Workflow: BioID2

Caption: Workflow for BioID2-based identification of GID4 interactors.

Logical Relationship: Ligand-Induced Substrate Degradation

Caption: Logical flow of targeted protein degradation via a GID4 ligand.

References

- 1. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PFI-7 | Structural Genomics Consortium [thesgc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eubopen.org [eubopen.org]

- 6. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]

- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

GID4 Substrate Recognition and Ligand Binding: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

This technical guide provides a comprehensive overview of the substrate recognition and ligand binding mechanisms of the Glucose-Induced Degradation Protein 4 (GID4), a key substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. We delve into the molecular details of how GID4 recognizes a diverse range of substrates, including those with canonical Pro/N-degrons and non-canonical motifs. This guide summarizes quantitative binding data for known GID4 ligands and substrates, outlines detailed protocols for key experimental assays, and visualizes the intricate signaling pathways involving GID4. This document is intended to serve as a valuable resource for researchers in academia and industry who are investigating the biological functions of the CTLH complex and developing novel therapeutics targeting this E3 ligase.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the targeted degradation of proteins, thereby regulating a vast array of cellular processes. E3 ubiquitin ligases are central to the specificity of the UPS, as they recognize and bind to specific substrate proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. The human CTLH complex, the mammalian ortholog of the yeast Glucose-induced degradation (Gid) complex, is an emerging multi-subunit E3 ligase implicated in diverse cellular functions, including cell cycle progression, metabolism, and cell migration.

GID4 functions as a primary substrate receptor within the CTLH complex. It recognizes specific degradation signals, known as degrons, on target proteins. While initially characterized for its role in recognizing proteins with an N-terminal proline (Pro/N-degron), recent studies have expanded the repertoire of GID4 substrates to include those with other N-terminal hydrophobic residues and even internal degrons. This versatility in substrate recognition highlights the complex and crucial role of GID4 in maintaining cellular homeostasis.

The tractability of the GID4 substrate-binding pocket has also made it an attractive target for the development of small molecule ligands. These molecules can be utilized as chemical probes to interrogate GID4 function or as components of novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs), which co-opt the E3 ligase machinery to degrade disease-causing proteins.[1]

This guide will provide a detailed examination of the current understanding of GID4 substrate recognition, the binding of small molecule ligands, and the experimental approaches used to study these interactions.

GID4 Substrate Recognition

GID4 employs a β-barrel structure to form a deep binding pocket that accommodates the N-terminal residues of its substrates.[2][3] This recognition is crucial for the subsequent ubiquitination and degradation of the target protein.

Pro/N-degron Recognition

The canonical and best-characterized substrates of GID4 are proteins bearing a Pro/N-degron. This motif consists of an N-terminal proline residue, often followed by a small amino acid like glycine.[2][3][4] The proline residue inserts into the hydrophobic pocket of GID4, forming key interactions that anchor the substrate to the E3 ligase complex. The affinity of GID4 for Pro/N-degron peptides has been quantified, with the PGLWKS peptide showing a dissociation constant (Kd) in the low micromolar range.[5][6]

Recognition of Non-Proline N-terminal Residues

Recent evidence has demonstrated that GID4's substrate recognition capabilities extend beyond proline. GID4 can also bind to peptides with other hydrophobic N-terminal residues, such as isoleucine (Ile), leucine (Leu), valine (Val), and phenylalanine (Phe).[5] However, the binding affinity for these non-proline degrons is generally lower than for the canonical Pro/N-degron. For instance, the peptide IGLW binds to human GID4 with a Kd of 16 µM, which is weaker than the 1.9 µM affinity observed for the PGLW peptide.[5] This suggests a hierarchy in substrate recognition, with a preference for N-terminal proline.

Known Substrates of GID4

Several cellular proteins have been identified as substrates of the GID4-containing CTLH complex. These substrates are involved in a variety of cellular processes, highlighting the diverse roles of this E3 ligase.

-

ARHGAP11A: This Rho GTPase-activating protein is a key substrate of GID4 involved in the regulation of cell migration. GID4-mediated ubiquitination and degradation of ARHGAP11A lead to the activation of RhoA, promoting cell motility.[7][8] Interestingly, ARHGAP11A does not possess a canonical N-terminal degron, suggesting that GID4 may recognize it through an internal or non-linear degron motif.[8][9]

-

HBP1 (HMG-Box Protein 1): The transcription factor HBP1 is a substrate of the CTLH complex that is targeted for degradation in a GID4-dependent manner.[4][10] The degradation of HBP1 is crucial for cell cycle progression.[1]

-

ZMYND19 (Zinc Finger MYND-Type Containing 19): GID4 acts as an adaptor for the substrate ZMYND19, which also lacks a canonical Pro/N-end degron.[11][12][13]

-

HMGCS1 (3-Hydroxy-3-Methylglutaryl-CoA Synthase 1): This metabolic enzyme is a recently identified substrate of GID4, and its degradation is regulated by mTORC1 activity.[14]

-

DDX21 and DDX50: These RNA helicases have been identified as potential GID4 interactors.[14]

Ligand Binding to GID4

The well-defined substrate-binding pocket of GID4 has made it a promising target for the development of small molecule ligands. These ligands can act as inhibitors of substrate recognition or as handles for the recruitment of neo-substrates in targeted protein degradation strategies.

Small Molecule Inhibitors

Several small molecules have been developed that bind to the GID4 substrate recognition pocket and compete with degron binding. One of the most well-characterized inhibitors is PFI-7 , a potent and selective GID4 antagonist.[2][15][16] PFI-7 binds to GID4 with a high affinity and has been shown to disrupt the interaction with Pro/N-degron peptides in cellular assays.[2][15] A structurally related but inactive compound, PFI-7N , serves as a negative control in experiments.[2]

Quantitative Data on Ligand and Substrate Binding

The following tables summarize the quantitative data available for the binding of various ligands and degron peptides to GID4.

Table 1: Binding Affinities of Small Molecule Ligands to GID4

| Ligand | Binding Affinity (Kd) | Assay Method | Reference(s) |

| PFI-7 | 80 nM | Surface Plasmon Resonance (SPR) | [2][15][16] |

| PFI-7N | 5 µM | Surface Plasmon Resonance (SPR) | [2][15] |

| Compound 88 | 5.6 µM | In vitro assay | [3][15][17] |

| Compound 67 | 17 µM | Isothermal Titration Calorimetry (ITC) | [3] |

| Compound 16 | 110 µM | In vitro assay | [3][18] |

| Compound 2 | 15 µM | Surface Plasmon Resonance (SPR) | |

| Compound 7 | 0.5 µM | Surface Plasmon Resonance (SPR) | [19] |

Table 2: Binding Affinities of Degron Peptides to GID4

| Peptide Sequence | Binding Affinity (Kd) | Assay Method | Reference(s) |

| PGLWKS | 1.9 µM - 4.0 µM | Fluorescence Polarization (FP), ITC | [3][5][14] |

| IGLWKS | 16 µM | Isothermal Titration Calorimetry (ITC) | [5] |

| LGLWKS | 21 µM | Isothermal Titration Calorimetry (ITC) | [5] |

| VGLWKS | 36 µM | Isothermal Titration Calorimetry (ITC) | [5] |

| FGLWKS | 40 µM | Isothermal Titration Calorimetry (ITC) | [5] |

| MGLWKS | 72 µM | Isothermal Titration Calorimetry (ITC) | [5] |

Table 3: Cellular Activity of GID4 Ligands

| Ligand | Cellular Activity (IC50 / EC50) | Assay Method | Reference(s) |

| PFI-7 | 0.6 µM (EC50) | NanoBRET | [2][15][16] |

| PFI-7 | 4.1 µM (IC50) | Fluorescence Polarization (FP) | |

| Compound 88 | 558 nM (EC50) | Cellular assay | [3][15][17] |

| Compound 15 | 264.0 µM (IC50) | Fluorescence Polarization (FP) | [18] |

| Compound 16 | 148.5 µM (IC50) | Fluorescence Polarization (FP) | [18] |

| Compound 20 | 113.2 µM (IC50) | Fluorescence Polarization (FP) | [18] |

| Compound 67 | 18.9 µM (IC50) | Fluorescence Polarization (FP) | [3] |

| Compound 7 | 2.5 µM (IC50) | NanoBRET |

Signaling Pathways Involving GID4

GID4 plays a crucial role in several key signaling pathways, primarily through its function as a substrate receptor for the CTLH E3 ligase complex.

Regulation of Cell Migration

GID4 is a key regulator of cell migration through its control of the ARHGAP11A-RhoA signaling axis.[7][8] In this pathway, GID4 targets ARHGAP11A for ubiquitination and proteasomal degradation. The degradation of ARHGAP11A, a Rho GTPase-activating protein, leads to an increase in the active, GTP-bound form of RhoA. Activated RhoA then promotes the formation of stress fibers and focal adhesions, driving cell motility.[20]

Regulation of Cell Cycle Progression

The GID/CTLH complex, through its substrate receptor GID4, is involved in the regulation of cell cycle progression by targeting the transcription factor HBP1 for degradation.[1][10] HBP1 is a negative regulator of pro-proliferative genes. Its degradation by the CTLH complex helps to prevent cell cycle exit in G1, thereby promoting cell proliferation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GID4 substrate recognition and ligand binding.

Proximity-Dependent Biotinylation (BioID2) for Interactome Analysis

BioID2 is a powerful technique to identify protein-protein interactions in living cells. It utilizes a promiscuous biotin ligase (BioID2) fused to a protein of interest (the "bait"). The ligase biotinylates proteins in close proximity, which can then be captured and identified by mass spectrometry.

Protocol:

-

Construct Generation: Clone the cDNA of human GID4 into a mammalian expression vector containing an N-terminal BioID2 tag. A flexible linker between BioID2 and GID4 is recommended.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with the BioID2-GID4 expression vector. A control transfection with BioID2 alone should be performed in parallel.

-

Biotin Labeling: 24 hours post-transfection, supplement the cell culture medium with 50 µM biotin and incubate for 16-24 hours.

-

Cell Lysis: Harvest the cells and lyse them in a stringent lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Streptavidin Pulldown: Incubate the cell lysates with streptavidin-coated magnetic beads to capture biotinylated proteins.

-

Washing: Perform extensive washes of the beads with lysis buffer to remove non-specifically bound proteins.

-

On-bead Digestion: Resuspend the beads in a digestion buffer containing a suitable protease (e.g., trypsin) and incubate overnight to digest the captured proteins into peptides.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins from the MS data. Compare the results from the BioID2-GID4 and control samples to identify specific GID4 interactors.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a specific substrate is ubiquitinated by the GID4-containing CTLH complex.

Protocol:

-

Reagent Preparation: Purify recombinant E1 activating enzyme, E2 conjugating enzyme (Ube2H is the cognate E2 for the CTLH complex), ubiquitin, the reconstituted CTLH complex (containing GID4), and the substrate of interest (e.g., HBP1).

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):

-

E1 enzyme (e.g., 100 nM)

-

E2 enzyme (Ube2H, e.g., 500 nM)

-

Ubiquitin (e.g., 10 µM)

-

Reconstituted CTLH complex (e.g., 200 nM)

-

Substrate protein (e.g., 1 µM)

-

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific to the substrate protein to detect the appearance of higher molecular weight ubiquitinated species.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a cell-based method to measure the binding of a small molecule to a target protein in live cells.

Protocol:

-

Construct Generation: Create two expression vectors: one encoding the target protein (GID4) fused to NanoLuc® luciferase, and another for a tracer molecule that binds to the target and is labeled with a fluorescent dye.

-

Cell Culture and Transfection: Co-transfect cells with both expression vectors.

-

Compound Treatment: Add the test compound (e.g., PFI-7) at various concentrations to the cells and incubate.

-

BRET Measurement: Add the NanoBRET™ substrate to the cells. The binding of the tracer to the NanoLuc®-GID4 fusion protein brings the donor (NanoLuc®) and acceptor (fluorescent dye) into close proximity, resulting in energy transfer. The binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.

-

Data Analysis: Measure the luminescence at two wavelengths (donor and acceptor emission) and calculate the BRET ratio. Plot the BRET ratio against the compound concentration to determine the IC50 value.

Conclusion

GID4 is a versatile and crucial substrate receptor of the CTLH E3 ubiquitin ligase complex, playing a significant role in regulating diverse cellular processes through the targeted degradation of a growing list of substrates. Its ability to recognize both canonical Pro/N-degrons and other motifs underscores the complexity of substrate recognition within the ubiquitin-proteasome system. The development of potent and selective small molecule ligands for GID4 has provided invaluable tools for dissecting its biological functions and has opened up new avenues for therapeutic intervention, particularly in the realm of targeted protein degradation. This technical guide provides a solid foundation for researchers to further explore the fascinating biology of GID4 and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway | Semantic Scholar [semanticscholar.org]

- 3. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. biorxiv.org [biorxiv.org]

- 6. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. biorxiv.org [biorxiv.org]

- 8. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]

- 9. researchgate.net [researchgate.net]

- 10. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The human GID complex engages two independent modules for substrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

GID4 Binders: A Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by harnessing the cell's own protein disposal machinery to eliminate disease-causing proteins. A key component of this strategy is the E3 ubiquitin ligase, which is responsible for tagging target proteins for degradation. While much of the focus has been on a limited number of E3 ligases like Cereblon and VHL, the exploration of novel E3 ligases is a critical frontier for expanding the scope and selectivity of TPD.[1][2] GID4 (Glucose-Induced Degradation Protein 4), a substrate receptor subunit of the C-terminal to LisH (CTLH) E3 ligase complex, has emerged as a promising new candidate for this purpose.[1][3][4] This technical guide provides an in-depth overview of the discovery, characterization, and mechanistic understanding of GID4 binders, offering valuable insights for researchers and drug developers in this exciting area.

GID4 is expressed in most tissue types and is localized in both the cytosol and the nucleus, making it an attractive target for inducing the degradation of a wide range of proteins.[1][4] It functions as the N-recognin in the Pro/N-end rule pathway, recognizing proteins with an N-terminal proline residue and targeting them for ubiquitination and subsequent proteasomal degradation.[5][6][7] The discovery of small molecule binders that can recruit neo-substrates to GID4 is a crucial step in leveraging this E3 ligase for TPD.[1][3]

Discovery of GID4 Binders: Screening Strategies

Several successful strategies have been employed to identify novel small molecule binders of GID4, primarily through high-throughput screening of chemical libraries. Two prominent methods that have yielded high-quality hits are Nuclear Magnetic Resonance (NMR)-based fragment screening and DNA-Encoded Library (DEL) screening.[1][3][8]

NMR-Based Fragment Screening

NMR-based screening is a powerful technique for identifying small, low-affinity fragments that can serve as starting points for the development of more potent and specific binders.[1][9] The workflow for an NMR-based screen to identify GID4 binders typically involves the following steps:

-

Library Screening: A library of small molecule fragments is screened in pools against a solution of purified GID4 protein.[10]

-

Hit Identification: Changes in the NMR spectrum of the protein, such as chemical shift perturbations, indicate binding of a fragment.

-

Hit Deconvolution: Positive pools are then deconvoluted to identify the individual fragment(s) responsible for the binding event.[10]

-

Hit Validation: The binding of individual hits is confirmed and their affinity is initially assessed using techniques like Differential Scanning Fluorimetry (DSF).[9][10]

DNA-Encoded Library (DEL) Screening

DEL screening allows for the rapid interrogation of vast chemical libraries, often containing billions of unique compounds. Each compound is attached to a unique DNA barcode that facilitates its identification after the selection process. The general workflow for a DEL screen for GID4 binders is as follows:

-

Library Incubation: The DEL is incubated with immobilized GID4 protein.

-

Washing: Non-binding compounds are washed away.

-

Elution: Compounds that bind to GID4 are eluted.

-

PCR Amplification & Sequencing: The DNA barcodes of the eluted binders are amplified by PCR and identified by high-throughput sequencing.

-

Hit Confirmation: The binding of resynthesized "off-DNA" hits is then confirmed using biophysical assays.

Characterization of GID4 Binders

Once identified, GID4 binders are subjected to a battery of biophysical and cellular assays to determine their binding affinity, selectivity, and functional activity.

Quantitative Data Summary

The following tables summarize the quantitative data for several reported GID4 binders, providing a comparative overview of their binding affinities and cellular engagement.

Table 1: GID4 Binders from NMR Fragment Screening

| Compound | Kd (μM) | IC50 (μM) | Method | Reference |

| 16 | 110 | 148.5 | ITC, FP | [1][8] |

| 67 | 17 | 18.9 | ITC, FP | [1][8] |

Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration; ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization.

Table 2: GID4 Binders from DNA-Encoded Library (DEL) Screening

| Compound | Kd (μM) | EC50 (nM) | Method | Reference |

| 88 | 5.6 | 558 | ITC, CETSA | [1][8] |

Kd: Dissociation constant; EC50: Half-maximal effective concentration; ITC: Isothermal Titration Calorimetry; CETSA: Cellular Thermal Shift Assay.

Table 3: Other Reported GID4 Binders

| Compound | Kd (nM) | Method | Reference |

| PFI-7 | <100 | SPR | [11] |

| PFI-E3H1 (7) | 500 | SPR | [11] |

Kd: Dissociation constant; SPR: Surface Plasmon Resonance.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the characterization of GID4 binders.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding is indicative of a stabilizing interaction.

-

Protein and Ligand Preparation: Purified GID4 protein is diluted to a final concentration of 2 µM in a suitable buffer. The compound to be tested is added to a final concentration of 50 µM.

-

Assay Setup: The protein-ligand mixture is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

-

Thermal Denaturation: The temperature is gradually increased in a real-time PCR instrument, and the fluorescence is monitored.

-

Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein-ligand complex.[9][10]

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

Sample Preparation: Purified GID4 protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.

-

Titration: The ligand is injected into the protein solution in a series of small aliquots.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.[1]

Fluorescence Polarization (FP) Assay

FP assays are used to measure the binding of a small molecule to a larger protein in solution. This competition assay is often used to determine the IC50 of unlabeled compounds.

-

Probe Preparation: A fluorescently labeled peptide that is a known binder of GID4 (e.g., a degron peptide) is used as the probe.[1]

-

Assay Setup: A fixed concentration of GID4 and the fluorescent probe are incubated with varying concentrations of the unlabeled test compound.

-

Measurement: The fluorescence polarization of the solution is measured. When the fluorescent probe is bound to the larger GID4 protein, it tumbles more slowly in solution, resulting in a higher polarization value. Unlabeled compounds that bind to GID4 will displace the fluorescent probe, leading to a decrease in polarization.

-

Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization as a function of the competitor concentration.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

-

Cell Treatment: Cells expressing the target protein (e.g., FLAG-GID4) are treated with the test compound or a vehicle control.[1][9]

-

Heat Shock: The cells are heated to a range of temperatures to induce protein denaturation.[1][9]

-

Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated fraction by centrifugation.[1][9]

-

Protein Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or other methods like a HiBiT-based assay.[1][9][12]

-

Data Analysis: The melting curve for the target protein is plotted, and the shift in the melting temperature in the presence of the compound indicates target engagement.[1][9]

GID4 Signaling and Mechanism of Action

GID4 is a key component of the CTLH E3 ubiquitin ligase complex, which plays a role in the Pro/N-end rule pathway of protein degradation.[11][13][14] This pathway targets proteins that have a proline residue at their N-terminus.[6][7] The binding of a substrate to GID4 initiates a cascade of events leading to its ubiquitination and subsequent degradation by the proteasome.

The discovery of small molecule binders for GID4 opens up the possibility of hijacking this pathway for therapeutic benefit. By designing bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), that link a GID4 binder to a ligand for a protein of interest (POI), it is possible to induce the degradation of the POI.

Conclusion and Future Directions

The discovery and characterization of GID4 binders represent a significant advancement in the field of targeted protein degradation. The availability of these chemical tools will enable a deeper interrogation of the biology of the CTLH E3 ligase complex and facilitate the development of novel therapeutics.[11] Future efforts in this area will likely focus on the development of more potent and selective GID4 binders, the optimization of these binders into effective PROTACs for a variety of disease-relevant targets, and a more comprehensive understanding of the full range of substrates and cellular functions regulated by the GID4-CTLH pathway. The continued exploration of new E3 ligases like GID4 will undoubtedly expand the therapeutic potential of TPD and offer new hope for patients with a wide range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. wuxibiology.com [wuxibiology.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. rcsb.org [rcsb.org]

- 6. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 13. portlandpress.com [portlandpress.com]

- 14. uniprot.org [uniprot.org]

GID4-Recruiting Ligands for Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. While much of the initial focus has been on E3 ligases like VHL and Cereblon, the exploration of novel E3 ligases is crucial for expanding the scope and overcoming potential resistance to TPD therapies.

One such emerging E3 ligase is the Glucose-induced degradation deficient complex 4 (GID4), a substrate receptor subunit of the C-terminal to LisH (CTLH) complex.[1][2] GID4 is an attractive target for TPD due to its distinct substrate recognition mechanisms and broad tissue expression.[3] This technical guide provides an in-depth overview of the development and characterization of ligands designed to recruit GID4 for targeted protein degradation, with a focus on key compounds that exemplify the progress in this field.

The GID4/CTLH E3 Ligase Complex

The GID/CTLH complex is a multi-subunit RING E3 ubiquitin ligase that plays a role in various cellular processes, including the regulation of metabolism and cell cycle progression.[2] GID4 functions as a key substrate receptor within this complex, recognizing specific protein motifs known as degrons.[1] In humans, GID4 is known to recognize proteins with an N-terminal proline (Pro/N-degron), marking them for ubiquitination and subsequent degradation by the proteasome.[1][2] By developing ligands that bind to GID4, it is possible to recruit this E3 ligase to a target protein, leading to its ubiquitination and degradation.

Key GID4 Ligands and PROTACs

Several small molecules have been developed to bind to the substrate pocket of GID4. These ligands serve as the foundational E3-recruiting elements for GID4-based PROTACs. This guide will focus on representative examples: the chemical probe PFI-7 , the high-affinity ligand Compound 14 , and the BRD4-degrading PROTAC NEP162 .

Data Presentation: Quantitative Analysis of GID4 Ligands

The following tables summarize the key quantitative data for prominent GID4 ligands and derived PROTACs, facilitating a clear comparison of their biochemical and cellular activities.

Table 1: Binding Affinities of GID4 Ligands

| Compound | Assay Method | Binding Affinity (Kd) | Reference |

| PFI-7 | Surface Plasmon Resonance (SPR) | 80 nM | [4] |

| Compound 14 | Not Specified | 23 nM | [5] |

| PFI-7N (Negative Control) | Surface Plasmon Resonance (SPR) | 5 µM | [6] |

Table 2: Cellular Target Engagement of GID4 Ligands

| Compound | Assay Method | Potency (EC50 / IC50) | Reference |

| PFI-7 | NanoBRET | 600 nM (EC50) | [6] |

| PFI-7 | Fluorescence Polarization (FP) | 4.1 µM (Kdisp) | [4] |

| Compound 88 (DEL-derived) | Cellular Assay | 558 nM (EC50) | [7] |

Table 3: Degradation Efficiency of GID4-Based PROTACs

| PROTAC | Target Protein | Cell Line | Potency (DC50) | Dmax | Reference |

| NEP162 | BRD4 | SW480 | 1.2 µM | Not Reported | [8] |

| NEP162 | BRD4 | U2OS | 1.6 µM | Not Reported | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and key experimental workflows.

GID4-Mediated Targeted Protein Degradation Pathway

Caption: GID4-mediated targeted protein degradation pathway.

Experimental Workflow: Assessing PROTAC-Induced Degradation

Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.

Experimental Workflow: Identifying GID4 Interactors via BioID

Caption: Workflow for identifying GID4 interactors using BioID2.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of GID4 ligands and their derivative PROTACs.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the general procedure for determining the binding kinetics and affinity (Kd) of a small molecule ligand to purified GID4 protein.

-

Objective: To quantify the binding affinity between a GID4 ligand and the GID4 protein in real-time.

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as an analyte (ligand) flows over and binds to an immobilized ligand (protein), allowing for label-free detection of interactions.[9]

-

Materials:

-

Biacore instrument (e.g., Biacore 8K, T200).

-

Sensor Chip (e.g., Series S Sensor Chip SA for biotinylated protein).

-

Purified, biotinylated Avi-tagged GID4 protein (residues 116-300).[5]

-

GID4 ligand (e.g., PFI-7) dissolved in an appropriate buffer with DMSO.

-

Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20).[10]

-

Regeneration Solution (e.g., 1M NaCl in 50mM NaOH).[5]

-

-

Procedure:

-

Immobilization:

-

Condition the sensor chip surface with injections of the regeneration solution.

-

Immobilize the biotinylated GID4 protein onto the streptavidin-coated sensor chip surface according to the manufacturer's standard protocols. A reference flow cell should be left blank or immobilized with a control protein.

-

-

Binding Analysis:

-

Prepare a serial dilution of the GID4 ligand in running buffer. It is crucial to maintain a constant percentage of DMSO across all concentrations to minimize bulk refractive index shifts.

-

Inject the ligand solutions at various concentrations over the GID4-immobilized and reference flow cells at a constant flow rate (e.g., 10 µL/min).[5]

-

Monitor the association and dissociation phases in real-time, generating a sensorgram (Response Units vs. Time).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding and bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model or steady-state affinity model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[5]

-

-

NanoBRET™ Assay for Cellular Target Engagement

This protocol details a method to confirm that a GID4 ligand can enter live cells and engage its target.

-

Objective: To measure the displacement of a tracer ligand from GID4 by a test compound in living cells.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. Here, GID4 is fused to a HaloTag® (acceptor), and a known GID4-binding peptide is fused to NanoLuc® Luciferase (donor). Engagement of GID4 by an unlabeled test compound will disrupt the interaction between the donor and acceptor, leading to a decrease in the BRET signal.[11]

-

Materials:

-

HEK293T cells.

-

Expression vectors for N-terminally HaloTag-tagged GID4 and C-terminally NanoLuc-tagged degron peptide (e.g., MPGLWKS).[12]

-

Transfection reagent.

-

HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor).

-

NanoBRET™ Nano-Glo® Substrate (donor substrate).

-

Test compound (e.g., PFI-7) and vehicle control (DMSO).

-

White, 96-well or 384-well assay plates.

-

Luminometer capable of reading filtered luminescence at 460nm and >600nm.

-

-

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293T cells with the HaloTag-GID4 and NanoLuc-degron peptide expression vectors.

-

Plate the transfected cells into assay plates and incubate for 24 hours.

-

-

Compound Treatment:

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

-

Treat the cells with a serial dilution of the test compound or vehicle control and incubate for a specified period (e.g., 4 hours).[12]

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Immediately read the plate on a luminometer, measuring both donor emission (~460nm) and acceptor emission (>600nm).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission value by the donor emission value.

-

Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

-

Western Blot for PROTAC-Mediated Protein Degradation

This protocol provides a standard workflow to quantify the degradation of a target protein induced by a GID4-based PROTAC.

-

Objective: To determine the DC50 and Dmax of a PROTAC by measuring the reduction in target protein levels.

-

Principle: Cells are treated with varying concentrations of a PROTAC. Cell lysates are then subjected to SDS-PAGE to separate proteins by size, followed by transfer to a membrane. The target protein is detected and quantified using a specific primary antibody.[13][14]

-

Materials:

-

Human cell line expressing the protein of interest (e.g., U2OS or SW480 for BRD4).[8]

-

GID4-based PROTAC (e.g., NEP162) and controls (DMSO vehicle, non-degrading inhibitor).

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels, running and transfer buffers, and equipment.

-

PVDF or nitrocellulose membrane.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-target protein (e.g., anti-BRD4) and anti-loading control (e.g., anti-GAPDH, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

ECL chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 18 hours).[8] Include vehicle-only controls.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarify lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Transfer:

-

Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the process for the loading control antibody.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot this percentage against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[14]

-

-

In Vitro Ubiquitination Assay

This protocol is for reconstituting the ubiquitination of a substrate protein mediated by the GID4/CTLH complex.

-

Objective: To demonstrate that a GID4-recruited substrate is ubiquitinated in a manner dependent on the core components of the UPS.

-

Principle: Purified E1, E2, E3 ligase (or its components), ubiquitin, and substrate are combined in the presence of ATP. The resulting ubiquitination of the substrate is detected by Western blot as a high-molecular-weight smear or ladder.[15][16]

-

Materials:

-

Recombinant Ubiquitin-activating enzyme (E1).

-

Recombinant Ubiquitin-conjugating enzyme (E2, e.g., UBE2H).[17]

-

Recombinant, purified GID4/CTLH complex components.

-

Recombinant, purified substrate protein.

-

Ubiquitin.

-

ATP solution.

-

Ubiquitination Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).[18]

-

-

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, assemble the reaction mixture on ice. A typical 30 µL reaction includes: Reaction Buffer, ATP, E1 enzyme (e.g., 50 ng), E2 enzyme (e.g., 250 ng), ubiquitin (e.g., 1-5 µg), purified GID4/CTLH complex, and the substrate protein.[16]

-

Set up negative control reactions, such as omitting ATP, E1, E2, or the E3 ligase.

-

-

Incubation:

-

Incubate the reaction tubes at 30-37°C for 1-2 hours.

-

-

Termination and Analysis:

-

Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blot, probing with an antibody specific to the substrate protein.

-

-

Result Interpretation:

-

A ladder of higher molecular weight bands or a smear above the unmodified substrate band in the complete reaction lane indicates successful poly-ubiquitination. These bands should be absent or significantly reduced in the negative control lanes.

-

-

Conclusion

The development of potent and selective ligands for the GID4 E3 ligase subunit represents a significant advancement in the field of targeted protein degradation. Chemical tools like PFI-7 and high-affinity binders such as Compound 14 have not only enabled a deeper biological understanding of the CTLH complex but have also provided the essential building blocks for creating novel PROTACs like NEP162. The data and protocols presented in this guide offer a comprehensive technical resource for researchers aiming to explore and harness the GID4/CTLH complex for therapeutic applications. As the TPD toolbox continues to expand, GID4-based degraders hold considerable promise for targeting a new range of disease-causing proteins.

References

- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 2. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Probe PFI-7 | Chemical Probes Portal [chemicalprobes.org]

- 5. biorxiv.org [biorxiv.org]

- 6. PFI-7 | Structural Genomics Consortium [thesgc.org]

- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. biorxiv.org [biorxiv.org]

- 11. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. scispace.com [scispace.com]

- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 18. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

GID4 Pro/N-degron Interactions and Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Glucose-Induced Degradation Protein 4 (GID4) and its role in the Pro/N-degron pathway, a crucial component of the ubiquitin-proteasome system. GID4, a substrate receptor of the GID/CTLH E3 ubiquitin ligase complex, is a key regulator of cellular processes through the targeted degradation of proteins bearing a proline at their N-terminus (Pro/N-degron).[1][2][3] This document details the molecular interactions, inhibition strategies, and experimental methodologies relevant to the study of GID4, serving as a comprehensive resource for researchers in academia and industry.

The GID4 Pro/N-degron Pathway: Mechanism of Action

The Pro/N-degron pathway is a specialized branch of the N-end rule pathway, which dictates the half-life of a protein based on its N-terminal amino acid.[3] In this pathway, GID4 functions as the primary recognition subunit within the larger GID (in yeast) or CTLH (in humans) E3 ubiquitin ligase complex.[4][5] The process begins with the recognition and binding of a Pro/N-degron on a substrate protein by GID4.[1][3] This interaction is highly specific, with the N-terminal proline fitting into a well-defined hydrophobic pocket within the GID4 protein.[1]

Upon substrate binding, the GID/CTLH complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine residue on the substrate.[4] This process is repeated to form a polyubiquitin chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[1] The GID/CTLH complex is a multi-subunit assembly, with a core catalytic module and interchangeable substrate receptor subunits, allowing for the regulation of a diverse range of cellular substrates.[4][5]

Quantitative Analysis of GID4 Interactions

The affinity of GID4 for its substrates and inhibitors is a critical parameter in understanding its function and for the development of targeted therapeutics. Various biophysical techniques have been employed to quantify these interactions, providing key data for structure-activity relationship (SAR) studies.

GID4-Peptide Interactions

Isothermal titration calorimetry (ITC) and fluorescence polarization (FP) are commonly used to measure the binding affinity (Kd) of Pro/N-degron-containing peptides to GID4. These studies have revealed a high affinity for peptides with the consensus sequence Pro-Gly-Leu-Trp.[6]

| Peptide Sequence | Method | Binding Affinity (Kd) | Reference |

| PGLW | ITC | 0.4 µM | [7] |

| PGLWKS | FP | 4.0 µM | [1] |

| IGLW | ITC | 1.9 µM | [7] |

| FGLW | ITC | 3.3 µM | [7] |

GID4-Inhibitor Interactions

The development of small molecule inhibitors targeting the substrate-binding pocket of GID4 is an active area of research. Techniques such as fragment-based screening, DNA-encoded library (DEL) screening, and structure-based drug design have led to the identification of potent GID4 binders.[8]

| Compound | Method | Binding Affinity (Kd) | IC50 | Reference |

| Compound 16 | ITC | 110 µM | - | [8] |

| Compound 67 | ITC | 17 µM | - | [8] |

| Compound 88 | ITC | 5.6 µM | 5.4 µM (FP) | [1][8] |

| PFI-7 | - | - | 0.57 µM (NanoBRET) | [9] |

| PFI-E3H1 | - | - | 2.5 µM (NanoBRET) | [10] |

Inhibition of GID4

Targeting GID4 with small molecule inhibitors presents a promising therapeutic strategy for diseases where the Pro/N-degron pathway is dysregulated. The primary approach involves the development of competitive inhibitors that occupy the Pro/N-degron binding pocket, thereby preventing substrate recognition and subsequent degradation.

Fragment-based NMR and DNA-encoded library (DEL) screening have been successfully employed to identify initial hit compounds that bind to GID4.[7][8] These hits are then optimized through structure-guided drug design, utilizing X-ray co-crystal structures of GID4 in complex with the inhibitors to improve their potency and selectivity.[7] The efficacy of these inhibitors is further validated in cellular assays, such as NanoBRET, which measure the displacement of a fluorescently labeled tracer from GID4 in live cells.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GID4-ligand interactions and enzymatic activity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

-

Sample Preparation:

-

Express and purify recombinant GID4 protein.

-

Synthesize or purchase the peptide of interest.

-

Dialyze both the protein and peptide against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Determine the accurate concentrations of the protein and peptide solutions.

-

-

ITC Experiment:

-

Load the GID4 solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

-

Load the peptide solution (e.g., 200-500 µM, typically 10-fold higher concentration than the protein) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the peptide into the protein solution, allowing the system to reach equilibrium between each injection.

-

As a control, perform a separate titration of the peptide into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is ubiquitinated by the GID/CTLH complex.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):

-

E1 activating enzyme (e.g., 100 nM)

-

E2 conjugating enzyme (e.g., UBE2H, 500 nM)

-

Reconstituted GID/CTLH complex (containing GID4)

-

Substrate protein with a Pro/N-degron

-

Ubiquitin (e.g., 10 µM)

-

ATP (e.g., 5 mM)

-

-

Prepare a negative control reaction lacking ATP.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody specific to the substrate protein or an anti-ubiquitin antibody.

-

The appearance of higher molecular weight bands corresponding to the ubiquitinated substrate indicates a positive result.

-

Fluorescence Polarization (FP) Assay

FP assays are used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. This is a powerful technique for high-throughput screening of inhibitors.

Protocol:

-

Assay Development:

-

Synthesize a fluorescently labeled peptide tracer (e.g., PGLWKS-FITC).

-

Determine the optimal concentration of the tracer that gives a stable and robust fluorescence signal.

-

-

Competition Assay:

-

In a microplate, add a fixed concentration of GID4 protein and the fluorescent tracer.

-

Add varying concentrations of the unlabeled competitor (inhibitor).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

As the inhibitor displaces the tracer from GID4, the polarization of the tracer's fluorescence will decrease.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.

-

Experimental and Screening Workflows

The discovery and characterization of GID4 inhibitors often follow a systematic workflow, integrating various biophysical and cellular assays.

This workflow begins with high-throughput screening to identify initial hits. These hits are then validated and characterized using a suite of biophysical techniques to confirm binding and determine affinity. Promising compounds are further optimized through medicinal chemistry efforts guided by structural biology. Finally, the optimized leads are tested in cellular assays to assess their target engagement and functional effects on the Pro/N-degron pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Automated screening for small organic ligands using DNA-encoded chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 10. researchgate.net [researchgate.net]

The Structural Basis of GID4 Ligand Recognition: A Technical Guide for Drug Discovery

For Immediate Release

This technical whitepaper provides a comprehensive overview of the structural biology of the human Glucose-Induced Degradation Protein 4 (GID4), a substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] With the growing interest in targeted protein degradation (TPD), GID4 has emerged as an attractive target for the development of novel PROTACs and molecular glues.[1][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of GID4's structure, its interaction with various ligands, and the experimental methodologies used to characterize these interactions.

Core Concepts: GID4 Structure and Function

GID4 functions as a key component of the CTLH E3 ubiquitin ligase complex, recognizing proteins with a "Pro/N-degron," a specific N-terminal sequence featuring a proline residue.[5][6][7] This recognition ultimately leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[5][8] The substrate recognition domain of GID4 is characterized by an eight-stranded β-barrel structure, which creates a deep binding pocket for its substrates.[1][3][4] This pocket is flanked by four flexible loops (L1-L4) that exhibit significant conformational plasticity, allowing for the accommodation of a diverse range of ligands, from endogenous peptides to synthetic small molecules.[1][3][9]

GID4 in Complex with Peptide and Small Molecule Ligands

The molecular basis of GID4's substrate recognition has been elucidated through numerous X-ray crystal structures. These studies have revealed the key interactions that govern the binding of both natural degron peptides and synthetic ligands.

Peptide Recognition

Crystal structures of GID4 in complex with Pro/N-degron peptides, such as PGLWKS, reveal that the N-terminal proline of the peptide inserts deep into the hydrophobic pocket of GID4.[1][6][10][11] The free amino group of the proline forms a crucial hydrogen bond with the side chain of GID4's Glu237 residue.[12] The subsequent residues of the peptide make additional contacts with the flexible loops surrounding the binding pocket, contributing to the specificity of the interaction.[10][11] GID4 can also recognize hydrophobic N-terminal residues other than proline, expanding its substrate scope.[13][14]

Small Molecule Binding

Fragment-based screening and DNA-encoded library (DEL) screening have successfully identified a variety of small molecule ligands that bind to the GID4 substrate recognition pocket.[1][3][4] X-ray co-crystal structures of these complexes have provided invaluable insights for structure-based drug design. For example, the fragment hits 1, 4, and 7 were all found to bind in the same pocket as the degron peptides.[1][3][4] Structure-guided optimization of these initial hits has led to the development of more potent binders with dissociation constants (Kd) in the micromolar to nanomolar range.[1][3][4] A notable example is the chemical probe PFI-7, which potently and selectively engages GID4 in cells.[2][15]

Quantitative Analysis of GID4-Ligand Interactions

A variety of biophysical techniques have been employed to quantify the binding affinities of different ligands to GID4. The following tables summarize key quantitative data from published studies.

| Ligand | PDB ID | Method | Dissociation Constant (Kd) | IC50 | EC50 | Reference |

| PGLWKS (peptide) | 6CD9 | FP | 4.0 µM | [12] | ||

| PGLWKSC (peptide) | NMR | 1.9 µM | [1] | |||

| VGLWKS (peptide) | 6WZZ | [13] | ||||

| IGLW (peptide) | 16 µM | [13] | ||||

| Compound 1 | 7U3E | [1][16] | ||||

| Compound 4 | 7U3F | [1] | ||||

| Compound 7 | 7U3H | [1] | ||||

| Compound 16 | 7U3I | ITC | 110 µM | 148.5 µM | [1][3] | |

| Compound 67 | 7U3G | ITC | 17 µM | 18.9 µM | [1] | |

| Compound 88 | 7U3J | 5.6 µM | 5.4 µM | 558 nM | [1][3] | |

| Compound 89 | 7U3K | [3] | ||||

| Compound 91 | 7U3L | [3] | ||||

| PFI-7 | 7SLZ | SPR | 80 nM | 4.1 µM | 600 nM | [4] |

| Compound 14 | 9QDZ | 23 nM | [9] |

Table 1: Binding Affinities of Selected Ligands to GID4. This table presents a summary of reported binding affinities for various peptide and small molecule ligands to GID4, determined by different biophysical methods.

| PDB ID | Ligand | Resolution (Å) | R-Value Work | R-Value Free | Reference |

| 6CD9 | PGLW peptide | 1.55 | 0.173 | 0.193 | [6] |

| 7U3E | Compound 1 | 1.85 | 0.204 | 0.234 | [16] |

| 6WZZ | VGLWKS peptide | 1.60 | 0.186 | 0.220 | [13] |

| 7U3I | Compound 16 | [1] | |||

| 7U3J | Compound 88 | [3] | |||

| 7SLZ | PFI-7 | 1.97 | |||

| 7Q4Y | Gly/N-peptide | 3.08 | 0.244 | 0.265 | [17] |

| 9QDX | Compound 1 | [9] | |||

| 9QDZ | Compound 14 | [9] |

Table 2: X-ray Crystallography Data for GID4-Ligand Complexes. This table summarizes the resolution and refinement statistics for selected crystal structures of GID4 in complex with various ligands.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GID4-mediated protein degradation pathway and a typical experimental workflow for identifying and characterizing GID4 ligands.

References

- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. rcsb.org [rcsb.org]

- 7. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rcsb.org [rcsb.org]

- 14. pnas.org [pnas.org]

- 15. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

GID4 Homolog Function: A Cross-Species Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GID4 (Glucose-Induced Degradation protein 4) is an evolutionarily conserved substrate receptor of the multi-subunit CTLH/GID E3 ubiquitin ligase complex. This complex plays a critical role in cellular homeostasis by targeting proteins for proteasomal degradation. The function of GID4, particularly its role in recognizing specific N-terminal degradation signals (N-degrons), is a subject of intense research with implications for various physiological processes and disease states, including cancer and metabolic disorders. This technical guide provides an in-depth overview of the function of GID4 homologs in key model organisms, with a focus on Saccharomyces cerevisiae (yeast) and humans. It summarizes quantitative data, details key experimental methodologies, and provides visual representations of relevant pathways and workflows to facilitate a comprehensive understanding of GID4's role in cellular regulation.

Core Function of GID4: The Pro/N-end Rule Pathway

GID4 functions as an N-recognin, a component of the ubiquitin-proteasome system that identifies proteins bearing specific N-terminal amino acids, marking them for degradation.[1][2][3] Specifically, GID4 is a key player in the Pro/N-end rule pathway, a branch of the N-end rule pathway that recognizes proteins with an N-terminal proline residue (Pro/N-degron).[1][2][3] The recognition of this degron by GID4 leads to the ubiquitination of the substrate protein by the CTLH/GID complex and its subsequent degradation by the 26S proteasome.[4][5]

Structural Basis of Substrate Recognition

The substrate recognition domain of GID4 consists of an eight-strand β-barrel that forms a deep binding pocket.[6][7] This pocket is flanked by four loops (L1-L4) that create the degron peptide binding site.[6][7] Crystal structures of human GID4 in complex with various Pro/N-degrons have elucidated the molecular basis of this recognition, revealing a high degree of plasticity within the binding pocket that allows for the accommodation of various substrates.[2][3][7] While N-terminal proline is a primary recognition motif, studies have shown that human GID4 can also recognize other hydrophobic N-terminal residues, such as isoleucine and valine, expanding the potential substrate repertoire of the CTLH/GID complex.[8][9]

GID4 Homolog Function in Saccharomyces cerevisiae

In the budding yeast S. cerevisiae, the GID complex is crucial for cellular adaptation to changes in nutrient availability, particularly glucose levels.[10][11][12]

Role in Glucose Metabolism

When yeast cells are shifted from a non-fermentable carbon source to glucose-rich conditions, the GID complex mediates the rapid degradation of key gluconeogenic enzymes, including fructose-1,6-bisphosphatase (Fbp1), malate dehydrogenase 2 (Mdh2), and isocitrate lyase 1 (Icl1).[10][11][12][13] This process, known as catabolite degradation, is essential for shutting down gluconeogenesis and prioritizing glycolysis.[10][13] The expression of Gid4 is induced by glucose, and its presence is necessary to trigger the ubiquitination and subsequent proteasomal degradation of these enzymes, which bear Pro/N-degrons.[10][12][14] The GID complex in yeast can form higher-order supramolecular assemblies, which are thought to enhance the efficiency of targeting oligomeric substrates like Fbp1.[11]

Regulation of Gid4 in Yeast

The activity of the GID complex is tightly regulated by the availability of its substrate receptor, Gid4.[10] In the absence of glucose, Gid4 is not expressed.[14] Upon glucose addition, Gid4 is rapidly synthesized, allowing the GID complex to become active and target gluconeogenic enzymes for degradation.[10][12] Once the metabolic shift is complete, Gid4 itself is ubiquitinated by the GID complex and degraded by the proteasome, providing a negative feedback loop.[13]

GID4 Homolog Function in Humans

In humans, the GID4 homolog is a subunit of the CTLH (C-terminal to LisH) complex, which is structurally and functionally homologous to the yeast GID complex.[4][7][15] The human CTLH complex is implicated in a variety of cellular processes, including cell cycle progression, metabolism, and cell migration.[15][16][17]

Substrate Recognition and Cellular Roles

Human GID4 (hGID4) recognizes proteins with Pro/N-degrons and mediates their ubiquitination and degradation.[1][18] While the full spectrum of hGID4 substrates is still being elucidated, several key targets have been identified:

-

ARHGAP11A: The hGID4 E3 ligase complex targets the RhoGAP protein ARHGAP11A for proteasomal degradation, thereby regulating cell migration and motility.[16][17][19] Interestingly, ARHGAP11A does not possess a canonical N-terminal degron, suggesting that hGID4 may recognize other binding motifs.[16][19]

-

HBP1: GID4 is a substrate-recognition subunit of the CTLH complex that mediates the ubiquitination and proteasomal degradation of the transcription factor HMG-box protein 1 (HBP1).[15][18]

-

RNA Helicases: Proximity-dependent biotinylation studies have revealed that GID4 interacts with numerous nuclear proteins involved in RNA processing, including the RNA helicases DDX21 and DDX50.[4]

The diverse nature of these substrates suggests that the CTLH complex, through GID4, plays a multifaceted role in regulating cellular signaling and function.

GID4 in Drug Development

The druggable nature of the GID4 substrate-binding pocket has made it an attractive target for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD).[4][6][7] Small molecules, such as PROTACs (Proteolysis Targeting Chimeras), can be designed to bind to GID4 and recruit a target protein of interest to the CTLH complex for ubiquitination and degradation.[3][20] This approach holds promise for targeting proteins that have been traditionally considered "undruggable."[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of GID4 with its substrates and small molecule binders.

Table 1: Binding Affinities of Peptides to Human GID4

| Peptide Sequence | Dissociation Constant (Kd) | Reference |

| PGLW | 1.9 µM | [9] |

| IGLW | 16 µM | [9] |

| PGLWKS (fluorescently labeled) | 4.0 µM | [6][7] |

| PGLWKS (unlabeled) | 2.13 µM | [21] |

Table 2: Binding Affinities and Cellular Activity of Small Molecule Binders to Human GID4

| Compound | Dissociation Constant (Kd) | IC50 (Competition Assay) | Cellular EC50 | Reference |

| 16 | 110 µM | 148.5 µM | - | [6][7] |

| 67 | 17 µM | 18.9 µM | - | [6][7] |

| 88 | 5.6 µM | - | 558 nM | [7] |

| PFI-7 | - | - | 570 nM | [22] |

| Compound 1 | 78.80 µM | - | - | [21] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to study GID4 function.

Proximity-Dependent Biotinylation (BioID2) for Identifying GID4 Interactors